11-hydroxyjasmonic acid
Overview
Description
11-Hydroxyjasmonic acid is a derivative of jasmonic acid, a well-known plant hormone involved in various physiological processes. This compound is part of the jasmonate family, which plays a crucial role in plant defense mechanisms, growth regulation, and stress responses. Jasmonates, including this compound, are oxylipins derived from fatty acids and are integral to the plant’s ability to respond to environmental stimuli .
Mechanism of Action
Target of Action
11-Hydroxyjasmonic acid, also known as tuberonic acid, is derived from the ubiquitously occurring jasmonic acid . The primary target of this compound is a protein called hydroxyjasmonate sulfotransferase , encoded by the gene AtST2a in Arabidopsis thaliana . This protein exhibits strict specificity for 11- and 12-hydroxyjasmonate .
Mode of Action
The interaction of this compound with its target, hydroxyjasmonate sulfotransferase, leads to the formation of its sulfonated derivative . This interaction is part of a pathway that may serve to inactivate excess jasmonic acid in plants . Alternatively, the function of AtST2a might be to control the biological activity of 12-hydroxyjasmonic acid .
Biochemical Pathways
The biotransformation of jasmonic acid involves five major reactions, one of which is the hydroxylation at carbon 11 to form this compound . This compound and its sulfonated derivative are naturally occurring in A. thaliana . The hydroxylation and sulfonation reactions might be components of a pathway that inactivates excess jasmonic acid in plants .
Pharmacokinetics
thaliana plants led to increased levels of both this compound and its sulfonated derivative .
Result of Action
The result of the action of this compound is the induction of the expression of the gene AtST2a following treatment with methyljasmonate and 12-hydroxyjasmonic acid . This indicates the existence of independent signaling pathways responding to jasmonic acid and 12-hydroxyjasmonic acid .
Action Environment
Jasmonates, including this compound, play crucial roles in several biotic and abiotic stresses . They are involved in numerous developmental processes and stress responses, and their action can be influenced by environmental factors such as light, temperature, salt, carbon dioxide, water, ozone, and soil nutrient content and availability .
Biochemical Analysis
Biochemical Properties
11-Hydroxyjasmonic acid interacts with various enzymes and proteins. For instance, the gene AtST2a from Arabidopsis thaliana encodes a hydroxyjasmonate sulfotransferase, which exhibits strict specificity for 11- and 12-hydroxyjasmonic acid . This interaction suggests that this compound plays a role in the sulfonation reactions that might be components of a pathway that inactivates excess jasmonic acid in plants .
Cellular Effects
The effects of this compound on cellular processes are largely tied to its role in plant defense responses and growth regulation . It influences cell function by mediating diverse developmental processes and plant defense responses .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with hydroxyjasmonate sulfotransferase, encoded by the AtST2a gene in Arabidopsis thaliana . This interaction leads to the hydroxylation and sulfonation reactions that might be components of a pathway that inactivates excess jasmonic acid in plants .
Metabolic Pathways
This compound is derived from the ubiquitously occurring jasmonic acid . The metabolic pathways involve hydroxylation at carbon 11 or carbon 12 to form this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 11-hydroxyjasmonic acid typically involves the hydroxylation of jasmonic acid. One common method includes the use of specific enzymes or chemical catalysts to introduce a hydroxyl group at the 11th carbon position of jasmonic acid. The reaction conditions often require controlled temperatures and pH levels to ensure the selective hydroxylation of the jasmonic acid molecule .
Industrial Production Methods: Industrial production of this compound may involve biotechnological approaches, such as the use of genetically modified microorganisms that can produce the compound through fermentation processes. These methods are designed to be cost-effective and scalable, allowing for the large-scale production of this compound for various applications .
Chemical Reactions Analysis
Types of Reactions: 11-Hydroxyjasmonic acid can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl group at the 11th position can be further oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form various alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions include various derivatives of jasmonic acid, such as ketones, alcohols, and substituted jasmonates, each with distinct physiological roles and applications .
Scientific Research Applications
11-Hydroxyjasmonic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of more complex jasmonate derivatives.
Biology: The compound is studied for its role in plant signaling pathways and defense mechanisms.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in modulating immune responses and inflammation.
Industry: It is used in the agricultural industry to enhance plant resistance to pests and diseases, as well as to regulate growth and development
Comparison with Similar Compounds
Jasmonic Acid: The parent compound of 11-hydroxyjasmonic acid, involved in similar physiological processes.
Methyl Jasmonate: A methyl ester derivative of jasmonic acid, known for its role in plant defense and stress responses.
12-Hydroxyjasmonic Acid: Another hydroxylated derivative of jasmonic acid with similar but distinct biological activities
Uniqueness: this compound is unique due to its specific hydroxylation at the 11th carbon position, which imparts distinct chemical properties and biological activities. This specific modification allows it to interact differently with receptors and enzymes compared to other jasmonates, leading to unique physiological effects and applications .
Properties
IUPAC Name |
2-[(1R,2R)-2-[(Z,4S)-4-hydroxypent-2-enyl]-3-oxocyclopentyl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O4/c1-8(13)3-2-4-10-9(7-12(15)16)5-6-11(10)14/h2-3,8-10,13H,4-7H2,1H3,(H,15,16)/b3-2-/t8-,9+,10+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLPBEXRQJBKPDM-JQQSAOSDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=CCC1C(CCC1=O)CC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](/C=C\C[C@@H]1[C@H](CCC1=O)CC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.